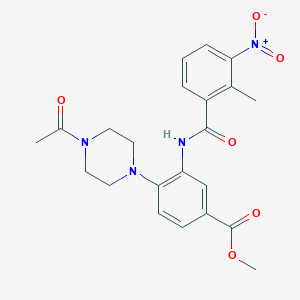
Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate is a complex organic compound that belongs to the class of substituted benzoates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group into the benzene ring.
Acylation: Formation of the acetylpiperazine moiety.
Amidation: Coupling of the nitrobenzamide with the benzoate ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Various substituents can be introduced into the benzene ring through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, palladium on carbon.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialized chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methylbenzamido)benzoate: Lacks the nitro group.
Methyl 4-(4-acetylpiperazin-1-YL)-3-(3-nitrobenzamido)benzoate: Different position of the nitro group.
Uniqueness
The presence of both the nitro and acetylpiperazine groups in Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate may confer unique chemical and biological properties, making it a compound of interest for further study.
Biological Activity
Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₂₃N₃O₄
- Molecular Weight : 357.41 g/mol
- IUPAC Name : this compound
The compound features a piperazine ring, which is often associated with various biological activities, including antitumor and antimicrobial effects.
The biological activity of this compound can be attributed to its structural components, particularly the piperazine moiety and the nitrobenzamide group. These elements are known to interact with various biological targets:
- Piperazine Derivatives : Compounds containing piperazine have been shown to exhibit activity against a range of diseases, including cancer and infections. They often act as antagonists or agonists at neurotransmitter receptors.
- Nitro Group : The presence of a nitro group can enhance the lipophilicity and bioavailability of the compound, potentially leading to increased cellular uptake and activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with similar structural features have shown efficacy against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 12.5 | |
| Compound B | A549 (Lung) | 8.0 | |
| This compound | HCT116 (Colon) | TBD | Current Study |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that similar benzamide derivatives possess activity against both Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Study on Antitumor Effects
A recent study investigated the antitumor effects of this compound on HCT116 colon cancer cells. The results demonstrated that treatment with the compound led to significant apoptosis in cancer cells, as evidenced by increased caspase-3 activity and DNA fragmentation.
Study on Antimicrobial Activity
Another study focused on the antimicrobial efficacy of the compound against common pathogens. The results indicated that it effectively inhibited bacterial growth in vitro, suggesting potential for development into a therapeutic agent for bacterial infections.
Properties
Molecular Formula |
C22H24N4O6 |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
methyl 4-(4-acetylpiperazin-1-yl)-3-[(2-methyl-3-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C22H24N4O6/c1-14-17(5-4-6-19(14)26(30)31)21(28)23-18-13-16(22(29)32-3)7-8-20(18)25-11-9-24(10-12-25)15(2)27/h4-8,13H,9-12H2,1-3H3,(H,23,28) |
InChI Key |
ZUHTXGWLAICDKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















